molecular formula C15H15I2N5 B2646812 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide CAS No. 1078634-03-3

1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide

Cat. No.: B2646812
CAS No.: 1078634-03-3
M. Wt: 519.129
InChI Key: ACRDUDAVVOQXEB-UHFFFAOYSA-L
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Description

1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide is a complex organic compound featuring imidazole rings, cyano groups, and iodide ions

Preparation Methods

The synthesis of 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of cyano and phenyl groups. The final step involves the addition of iodide ions to form the diiodide salt. Reaction conditions often include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can bind to metal ions, influencing enzymatic activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and cyano-substituted organic molecules. Compared to these compounds, 1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide is unique due to its dual imidazole rings and diiodide salt form. This structure provides distinct chemical and physical properties, making it suitable for specific applications .

Similar Compounds

  • 2-cyano-1-methylimidazole
  • 3-methyl-1H-imidazol-3-ium chloride
  • 1-phenyl-3-methylimidazole

Properties

IUPAC Name

2,6-bis(3-methylimidazol-3-ium-1-yl)benzonitrile;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5.2HI/c1-17-6-8-19(11-17)14-4-3-5-15(13(14)10-16)20-9-7-18(2)12-20;;/h3-9,11-12H,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRDUDAVVOQXEB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C2=C(C(=CC=C2)N3C=C[N+](=C3)C)C#N.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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